2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and a hexahydrocinnolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperidine ring. The final steps involve the formation of the hexahydrocinnolinone structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole or piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the hexahydrocinnolinone structure contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bilastine: A benzimidazole derivative used as an antihistamine.
Nocodazole: A benzimidazole compound with antineoplastic properties.
Omeprazole: A benzimidazole-based proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H25N5O2/c28-20-13-16-5-1-2-6-17(16)25-27(20)14-21(29)26-11-9-15(10-12-26)22-23-18-7-3-4-8-19(18)24-22/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,23,24) |
InChI Key |
IXKHJBUCXHUSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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